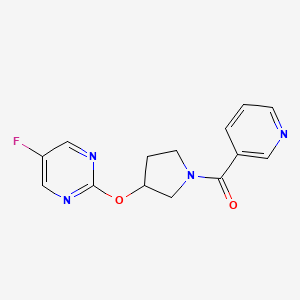

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O2/c15-11-7-17-14(18-8-11)21-12-3-5-19(9-12)13(20)10-2-1-4-16-6-10/h1-2,4,6-8,12H,3,5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCPBVPRXYNLBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

Introduction of the Fluoropyrimidine Moiety: This step may involve nucleophilic substitution reactions where a fluoropyrimidine derivative is introduced.

Coupling with Pyridine: The final step could involve coupling the pyrrolidine-fluoropyrimidine intermediate with a pyridine derivative using cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

Reduction: Reduction reactions could be used to modify the pyridine or pyrimidine rings.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the fluoropyrimidine moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

Medicine

Drug Development: Investigated for potential therapeutic applications, including anti-cancer and anti-viral activities.

Industry

Material Science: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The fluoropyrimidine moiety could play a crucial role in binding to the target site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Pyrrolidine-Oxadiazole Derivatives ()

Compounds such as 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and its enantiomer (1b) share the pyrrolidin-3-yloxy substitution pattern but replace the fluoropyrimidine with a phenyl-oxadiazole system.

- Structural Differences: The target compound uses a 5-fluoropyrimidin-2-yloxy group, whereas 1a/1b feature a phenyl-oxadiazole linked to the pyrrolidine. The methanone group in the target is absent in 1a/1b, which instead have a 4-pyridyl substituent.

- Implications :

Fluoropyridinyl-Pyrrolidine Derivatives ()

The compound (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol contains a fluoropyridine substituent and a methanol group on pyrrolidine.

- Structural Differences: The fluoropyridine (6-fluoro) replaces the fluoropyrimidine in the target. A methanol group is present instead of the pyridin-3-yl methanone.

Pyrrolidinone-Pyridine Derivatives ()

(5S)-3-hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one features a pyrrolidinone (lactam) ring with hydroxy and pyridinyl substituents.

- Structural Differences :

- The lactam ring introduces hydrogen-bonding capacity absent in the target’s pyrrolidine.

- A methyl group replaces the fluoropyrimidinyloxy substituent.

- Implications :

Physicochemical and Pharmacokinetic Comparison

*Estimated based on structural analogs.

Key Observations:

- Lipophilicity: The target’s methanone group increases logP compared to ’s methanol derivative, favoring passive diffusion across membranes.

- Thermal Stability: Fluorinated analogs (e.g., ’s chromenones) show high melting points (>300°C), suggesting the target may exhibit similar stability .

Biological Activity

The compound (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a pyrrolidine ring, a fluoropyrimidine moiety, and a pyridine group, which suggests various therapeutic applications, particularly in anticancer and antiviral research.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 289.26 g/mol. The presence of the fluoropyrimidine group is significant as it is known for its interactions with biological targets, particularly enzymes involved in nucleic acid metabolism.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂FN₅O₂ |

| Molecular Weight | 289.26 g/mol |

| CAS Number | 2034389-57-4 |

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer properties. The fluoropyrimidine moiety may interfere with DNA synthesis by inhibiting enzymes such as thymidylate synthase, leading to reduced proliferation of cancer cells.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. For instance, a study reported a dose-dependent decrease in cell viability at concentrations ranging from 1 µM to 10 µM, suggesting its potential as a therapeutic agent in oncology.

Antiviral Activity

The compound also shows promise as an antiviral agent. Similar structures have been documented to exhibit efficacy against viral infections by inhibiting viral replication through interference with viral polymerases or proteases.

The mechanism of action is believed to involve binding to specific viral proteins, thereby disrupting the viral life cycle. This was illustrated in studies where derivatives of the compound showed reduced viral load in infected cell cultures.

Enzyme Inhibition

This compound may act as an inhibitor of various enzymes involved in metabolic pathways. This could lead to therapeutic effects in conditions such as diabetes or hypertension by modulating enzyme activity related to glucose metabolism or blood pressure regulation.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of This compound , it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

| 4-Pyrrolidinophenol | Pyrrolidine ring | Neuroprotective |

| Isoxazole Acids | Isoxazole ring | Anti-inflammatory |

| This compound | Pyrrolidine, fluoropyrimidine, pyridine | Potential anticancer/antiviral |

This table highlights how the combination of functional groups in This compound may confer distinct biological activities not found in other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.